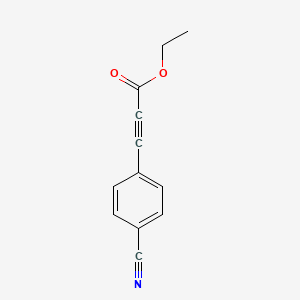

Ethyl 3-(4-cyanophenyl)propynoate

Description

Ethyl 3-(4-cyanophenyl)propynoate is an organic ester characterized by a propargyl (alkyne) backbone linked to a 4-cyanophenyl substituent. Its molecular formula is C₁₂H₉NO₂, featuring a rigid sp-hybridized triple bond between the carbonyl group and the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals and agrochemicals due to its reactivity in cycloadditions and cross-coupling reactions . Its structural rigidity, conferred by the triple bond, distinguishes it from analogous propenoate (double bond) and propanoate (single bond) derivatives, influencing both its chemical behavior and physical properties.

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

ethyl 3-(4-cyanophenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H9NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2H2,1H3 |

InChI Key |

IJCXWXPSKQWCBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physical and Spectroscopic Properties

- Boiling Points: this compound: Estimated ~120–130°C (lower than oxo derivatives due to reduced polarity). Ethyl 3-(4-cyanophenyl)-3-oxopropionate: 140°C .

- Mass Spectrometry: Propynoates lack the characteristic halogen loss seen in propenoates and propanoates due to restricted orbital alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.